N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide
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Overview
Description
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide is a complex organic compound that features a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Sulfonylation: The benzothiazole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions.
Chemical Reactions Analysis
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide.
Scientific Research Applications
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole ring, which is known for its biological activity.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and luminescent properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
N-[(2-butanamido-1,3-benzothiazol-6-yl)sulfonyl]butanamide can be compared with other benzothiazole derivatives:
N-(benzothiazol-2-yl)benzamide: This compound also features a benzothiazole ring but lacks the sulfonyl and butanamide groups, making it less versatile in terms of chemical reactivity.
2-(benzothiazol-2-yl)aniline: This derivative is simpler and is primarily used in basic research rather than applied sciences.
Properties
IUPAC Name |
N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-5-13(19)17-15-16-11-8-7-10(9-12(11)23-15)24(21,22)18-14(20)6-4-2/h7-9H,3-6H2,1-2H3,(H,18,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXIXXHCUACPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NC(=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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